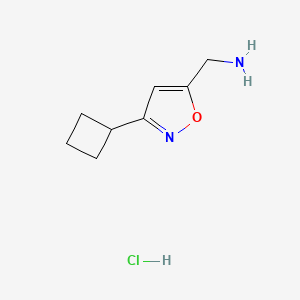
1-(3-Cyclobutyl-1,2-oxazol-5-yl)methanaminehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Cyclobutyl-1,2-oxazol-5-yl)methanaminehydrochloride is a chemical compound with the molecular formula C8H13ClN2O and a molecular weight of 188.6546 . This compound belongs to the class of oxazole derivatives, which are known for their significant biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of 1-(3-Cyclobutyl-1,2-oxazol-5-yl)methanaminehydrochloride involves several steps, starting from the appropriate cyclobutyl and oxazole precursors. The reaction conditions typically include the use of specific reagents and catalysts to facilitate the formation of the oxazole ring and subsequent amination . Industrial production methods may involve optimization of these synthetic routes to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-(3-Cyclobutyl-1,2-oxazol-5-yl)methanaminehydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles under specific conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with different functional groups, while substitution reactions can introduce various substituents on the oxazole ring .
Scientific Research Applications
1-(3-Cyclobutyl-1,2-oxazol-5-yl)methanaminehydrochloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(3-Cyclobutyl-1,2-oxazol-5-yl)methanaminehydrochloride involves its interaction with specific molecular targets and pathways. The compound binds to enzymes and receptors, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-(3-Cyclobutyl-1,2-oxazol-5-yl)methanaminehydrochloride can be compared with other oxazole derivatives, such as:
- 1-(3-tert-Butyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride
- 1-[1-(1,2-oxazol-3-yl)cyclobutyl]methanamine hydrochloride
These compounds share similar structural features but differ in their specific substituents and biological activities. The uniqueness of this compound lies in its specific cyclobutyl group, which may confer distinct chemical and biological properties .
Properties
Molecular Formula |
C8H13ClN2O |
|---|---|
Molecular Weight |
188.65 g/mol |
IUPAC Name |
(3-cyclobutyl-1,2-oxazol-5-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C8H12N2O.ClH/c9-5-7-4-8(10-11-7)6-2-1-3-6;/h4,6H,1-3,5,9H2;1H |
InChI Key |
PKCIRORZHGSDBE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C2=NOC(=C2)CN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















